Lanthanum citrate

Description

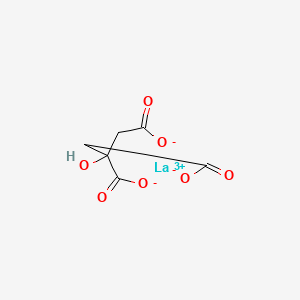

Structure

3D Structure of Parent

Properties

CAS No. |

3002-52-6 |

|---|---|

Molecular Formula |

C6H5LaO7 |

Molecular Weight |

328 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;lanthanum(3+) |

InChI |

InChI=1S/C6H8O7.La/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |

InChI Key |

NCOYDQIWSSMOEW-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[La+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[La+3] |

Other CAS No. |

3002-52-6 |

Pictograms |

Irritant |

Synonyms |

(LaCit2)3+ lanthanum citrate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Lanthanum Citrate via Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of lanthanum citrate (B86180) through the precipitation method. Lanthanum citrate, a coordination complex of lanthanum and citric acid, holds significant interest in various scientific and industrial fields, including materials science and biochemistry, owing to its unique chemical and physical properties.[1] This document details the experimental protocols, presents key quantitative data in a structured format, and visually represents the synthesis workflow.

Introduction to this compound Synthesis

The precipitation method is a common and effective technique for the synthesis of this compound.[1] It involves the reaction of a soluble lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃), with citric acid in an aqueous solution.[1][2] The formation of the this compound precipitate is influenced by several critical parameters, including pH, temperature, and the molar ratio of the reactants.[1][2]

An alternative approach involves a hydrothermal synthesis method where lanthanum hydroxide (B78521) is transformed in a citric acid solution under elevated temperature and pressure.[1][3] This guide, however, will focus on the more direct precipitation route.

Experimental Protocol: Direct Precipitation Method

This section outlines a detailed methodology for the synthesis of this compound powder.

2.1. Materials and Reagents

-

Lanthanum (III) Chloride (LaCl₃) or Lanthanum (III) Nitrate (La(NO₃)₃)

-

Citric Acid (C₆H₈O₇)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

2.2. Synthesis Procedure

-

Preparation of Precursor Solutions:

-

Prepare an aqueous solution of the lanthanum salt (e.g., 0.1 M Lanthanum Chloride).

-

Prepare an aqueous solution of citric acid (e.g., 0.1 M).

-

-

Precipitation Reaction:

-

In a beaker, mix the lanthanum salt solution and the citric acid solution. A common molar ratio of citric acid to lanthanum chloride is 1.2:1.[2]

-

Continuously stir the mixture using a magnetic stirrer.

-

Adjust the pH of the solution to a range of 4-5 using a sodium hydroxide solution.[2] This is a critical step to facilitate the precipitation of this compound.[1]

-

Maintain the reaction temperature at approximately 50°C.[2]

-

-

Aging of the Precipitate:

-

Allow the solution containing the precipitate to be stirred for an additional 1-2 hours at the reaction temperature to ensure complete reaction and improve particle uniformity.[4]

-

-

Washing and Separation:

-

Separate the white precipitate from the solution via filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.[3][4]

-

An optional wash with ethanol (B145695) can be performed to aid in the subsequent drying process.[4]

-

-

Drying:

-

Dry the washed this compound precipitate in an oven at a temperature of 80-100°C for several hours until a constant weight is achieved, yielding a dry powder.[4]

-

Experimental Workflow

The following diagram illustrates the logical flow of the direct precipitation synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Optimal Reaction Conditions for Precipitation

| Parameter | Value | Reference |

| pH | 4 - 5 | [2] |

| Temperature | 50°C | [2] |

| Molar Ratio (Citric Acid:LaCl₃) | 1.2 : 1 | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | LaC₆H₅O₇ | [1] |

| Molecular Weight | ~380 g/mol (as trihydrate) | [5] |

| Crystal System | Monoclinic | [1][6] |

| Thermal Stability | Stable up to 158°C | [6] |

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the coordination of the citrate ligand to the lanthanum ion.[5][7]

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and the number of water molecules in the hydrated form.[5][7] The decomposition of this compound upon heating typically yields lanthanum oxide.[1]

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized powder.[3][7] Studies have shown that this compound can crystallize in a monoclinic system.[1][6]

-

Elemental Analysis: To confirm the elemental composition of the compound.[3][6]

Conclusion

The precipitation method offers a straightforward and controllable route for the synthesis of this compound. By carefully controlling key experimental parameters such as pH, temperature, and reactant concentrations, it is possible to produce this compound with desired characteristics. The detailed protocol and data presented in this guide provide a solid foundation for researchers and professionals working on the development and application of lanthanum-based compounds.

References

- 1. Buy this compound (EVT-1544580) | 3002-52-6 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. journalssystem.com [journalssystem.com]

- 4. benchchem.com [benchchem.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Isolation and characterization of a polymeric this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrothermal Synthesis of Lanthanum Citrate

This technical guide provides a comprehensive overview of the hydrothermal synthesis of lanthanum citrate (B86180), a method favored for producing crystalline coordination polymer materials. The document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed protocols and quantitative data for the synthesis and characterization of lanthanum citrate complexes.

Introduction

This compound is a metal-organic coordination polymer with applications ranging from precursor material for advanced ceramics to potential use in radiopharmaceuticals. The hydrothermal synthesis method is an effective approach for crystallizing such materials, as it allows for precise control over reaction parameters, leading to homogeneous and well-defined crystal structures. This method typically involves the reaction of a lanthanum salt or oxide with citric acid in an aqueous solution under elevated temperature and pressure within a sealed autoclave.

One of the key structures synthesized via this method is a polymeric this compound, [La(Hcit)(H₂O)]n (where Hcit³⁻ = C(OH)(COO⁻)(CH₂COO⁻)₂), which forms a stable three-dimensional network.[1][2] The process involves the reaction of a lanthanum precursor, such as lanthanum oxide or freshly precipitated lanthanum hydroxide (B78521), with citric acid under hydrothermal conditions, typically at temperatures above 100°C.[3] The resulting crystalline product is insoluble in common solvents and exhibits high thermal stability.[2]

Experimental Protocols

Two primary protocols have been identified in the literature for the hydrothermal synthesis of this compound and analogous lanthanide citrates. The first involves the direct reaction of lanthanum oxide with citric acid, while the second utilizes freshly precipitated lanthanum hydroxide as an intermediate.

This protocol is adapted from the synthesis of a polymeric this compound coordination polymer.[1][2]

2.1.1. Reagents and Equipment:

-

Lanthanum(III) Oxide (La₂O₃)

-

Citric Acid (C₆H₈O₇)

-

Deionized Water

-

pH meter

-

Teflon-lined stainless steel autoclave

-

Oven or furnace

2.1.2. Methodology:

-

Lanthanum(III) oxide and citric acid are suspended in deionized water in a Teflon-lined autoclave.

-

The pH of the mixture is adjusted to a range of 2.2–2.5.

-

The autoclave is sealed and heated to 120°C in an oven.

-

The reaction is maintained at this temperature for a period of 2 to 3 days.

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting crystalline product is filtered, washed with deionized water to remove any unreacted precursors, and dried in air.

This protocol is based on a detailed method for synthesizing various lanthanide citrates, which can be directly applied to lanthanum.[3]

2.2.1. Reagents and Equipment:

-

Lanthanum(III) Chloride (LaCl₃) or Lanthanum(III) Nitrate (La(NO₃)₃·6H₂O)

-

Sodium Hydroxide (NaOH), 0.1 M solution

-

Citric Acid (C₆H₈O₇), 0.1 M solution

-

Deionized Water

-

Ultrasonicator

-

Teflon-lined stainless steel autoclave

-

Oven

2.2.2. Methodology:

Step A: Preparation of Lanthanum Hydroxide

-

Prepare a 0.1 M solution of the lanthanum salt (e.g., LaCl₃) in deionized water.

-

Slowly add a 0.1 M NaOH solution dropwise to the lanthanum salt solution while stirring until the pH reaches approximately 10, leading to the precipitation of lanthanum hydroxide (La(OH)₃).[3]

-

Wash the precipitate repeatedly with deionized water by filtration until the conductivity of the filtrate is constant, ensuring the removal of residual ions.[3]

Step B: Hydrothermal Synthesis

-

Disperse the freshly washed lanthanum hydroxide precipitate in a 0.1 M citric acid solution.[3]

-

Sonicate the mixture for approximately 3 minutes to ensure homogeneous dispersion.[3]

-

Transfer the suspension to a Teflon-lined autoclave.

-

Seal the autoclave and heat it to a temperature between 100°C and 140°C for at least 3 days.[3]

-

After the reaction period, allow the autoclave to cool down to room temperature.

-

Collect the solid product by filtration, wash it thoroughly with deionized water, and dry it in air.

Data Presentation

The following tables summarize the quantitative data associated with the hydrothermal synthesis of this compound and its characterization.

Table 1: Hydrothermal Synthesis Parameters for Lanthanide Citrates

| Parameter | Value | Source |

|---|---|---|

| Precursors | La₂O₃ and Citric Acid | [1][2] |

| Lanthanide Hydroxide and Citric Acid | [3] | |

| Molar Ratio (La:Citrate) | 1:1 | [4] |

| Temperature | 120°C | [1][2] |

| >100°C (e.g., 100, 120, 140°C) | [3] | |

| Reaction Time | 3 days | [3] |

Table 2: Physicochemical Properties of Hydrothermally Synthesized this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | [La(Hcit)(H₂O)]n | [1][2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2/c | [1][2] |

| Lattice Parameters | a = 16.765(3) Å | [2] |

| b = 8.822(2) Å | [2] | |

| c = 14.048(3) Å | [2] | |

| β = 120.64(3)° | [2] |

| Thermal Stability | Stable up to 158°C |[2] |

Visualizations

The following diagrams illustrate the experimental workflow and the coordination environment of the this compound polymer.

Caption: Experimental workflow for hydrothermal synthesis of this compound.

Caption: Coordination of La³⁺ ion with citrate and water ligands.

References

The Coordination Chemistry and Structural Landscape of Lanthanum Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum citrate (B86180), a coordination complex formed between the lanthanum(III) ion and citric acid, is a compound of significant interest due to its versatile coordination chemistry and its applications ranging from materials science to medicine. This technical guide provides an in-depth exploration of the synthesis, structure, and solution behavior of lanthanum citrate complexes. It details the intricate coordination modes of the citrate ligand, the resulting solid-state architectures, and the pH-dependent speciation in aqueous environments. This document consolidates key structural and spectroscopic data into accessible tables and provides detailed experimental protocols for the synthesis and characterization of these important compounds.

Introduction

Lanthanum, the first element of the lanthanide series, exhibits a rich coordination chemistry, primarily driven by the electrostatic interaction between the hard La³⁺ cation and hard oxygen-donor ligands. Citric acid, a polyfunctional organic acid, is an excellent chelating agent, featuring three carboxylate groups and one hydroxyl group.[1] The interaction between lanthanum and citrate leads to the formation of various stable complexes with diverse structural motifs, both in the solid state and in solution.[2] Understanding the coordination chemistry and structure of this compound is crucial for its application in areas such as the separation of rare-earth elements, the synthesis of advanced materials like multimetal oxides, and its potential role in biological systems.[1][2] Lanthanum compounds, notably lanthanum carbonate, are utilized in medicine as phosphate (B84403) binders for patients with end-stage renal disease (ESRD).[3][4]

Synthesis of this compound Complexes

Several methods have been established for the synthesis of this compound, with the final product's structure often depending on the specific reaction conditions. The most common methods are precipitation and hydrothermal synthesis.[2]

Precipitation Method

This technique involves the reaction of an aqueous solution of a lanthanum salt (e.g., lanthanum chloride or nitrate) with citric acid. The pH of the solution is a critical parameter that must be controlled to facilitate the precipitation of the desired this compound complex.[2]

Hydrothermal Synthesis

Hydrothermal methods employ elevated temperatures and pressures to increase the solubility of reactants and promote the crystallization of well-defined products. This technique has been successfully used to synthesize polymeric this compound by reacting lanthanum oxide (La₂O₃) or lanthanum hydroxide (B78521) with citric acid in an aqueous solution under controlled pH and temperature.[5][6][7] For instance, a polymeric form has been prepared at 120 °C from a solution with a pH between 2.2 and 2.5.[5][7]

Solid-State Structure and Coordination Chemistry

The solid-state structure of this compound has been elucidated through single-crystal and powder X-ray diffraction studies, revealing complex architectures.

This compound Trihydrate - [La(C₆H₅O₇)(H₂O)₂]·H₂O

One of the well-characterized forms is this compound trihydrate. In this structure, the lanthanum(III) ion is nine-coordinated, forming a distorted mono-capped square antiprism geometry.[1][8] The coordination sphere of the lanthanum ion is completed by oxygen atoms from the citrate ligand and two water molecules.[1] The citrate anion acts as a versatile ligand, with its carboxylate groups coordinating to La³⁺ in monodentate, bidentate, and bridging fashions. The alkoxide group of the citrate is also coordinated to the metal center. The fundamental structural unit is a binuclear entity where two LaO₉ polyhedra share an edge. These units are further connected through citrate molecules, forming a complex network. A third water molecule resides within this network as lattice water.[1][8]

Polymeric this compound - [La(Hcit)(H₂O)]n

Under hydrothermal conditions, a polymeric this compound with the formula [La(Hcit)(H₂O)]n can be isolated.[5][6][7] This compound crystallizes in a monoclinic system and features chains of La(III) cations bridged by the carboxylate groups of the citrate ligands.[5][7] The triply deprotonated citrate ligand (Hcit³⁻) is involved in six La-O bonds, connecting to five different lanthanum centers, which results in a very compact three-dimensional structure.[5][7]

Data Presentation: Crystallographic and Structural Data

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | La³⁺ Coordination No. | Ref. |

| This compound Trihydrate | [La(C₆H₅O₇)(H₂O)₂]·H₂O | Monoclinic | P2₁/n | 17.097(3) | 9.765(2) | 6.3166(8) | 90.42(1) | 4 | 9 | [1][8] |

| Polymeric this compound | [La(Hcit)(H₂O)]n | Monoclinic | C2/c | 16.765(3) | 8.822(2) | 14.048(3) | 120.64(3) | 8 | - | [5][6][7] |

Table 1: Crystallographic data for selected this compound complexes.

| Compound | Bond | Bond Length (Å) | Ref. |

| This compound Trihydrate | La–O (carboxylate/hydroxyl) | 2.54–2.62 | [2] |

Table 2: Representative bond lengths in this compound trihydrate.

Solution Chemistry and Speciation

The behavior of this compound in aqueous solutions is highly dependent on the pH. The protonation state of citric acid and the subsequent coordination to the lanthanum ion vary significantly with pH, leading to the formation of different species.

At low pH (below 3), the dominant species are the free hydrated La³⁺ ion and the partially protonated citrate anion, H₂Cit⁻.[2] As the pH increases towards neutral, deprotonation of the citrate ligand facilitates the formation of more stable chelate complexes. In this range, the formation of polynuclear species, such as the dimeric [La₂(Cit)₂]²⁻, has been reported, where carboxylate groups act as bridges between the metal centers.[2] Potentiometric titrations have been employed to determine the stability constants of this compound complexes, confirming the formation of species with a 1:2 metal-to-ligand stoichiometry in certain pH ranges.[9][10]

Mandatory Visualization: this compound Speciation

Caption: pH-dependent equilibrium of this compound species in aqueous solution.

Spectroscopic and Thermal Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for probing the coordination of the citrate ligand. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups (COO⁻) are particularly informative. In this compound trihydrate, the νₐₛ(COO⁻) appears around 1586 cm⁻¹ and the νₛ(COO⁻) around 1394 cm⁻¹. The separation between these bands (Δν ≈ 192 cm⁻¹) is indicative of bridging coordination by the citrate ligand between lanthanum centers.[2]

Thermal Gravimetric Analysis (TGA)

TGA reveals the thermal stability and composition of this compound hydrates. The decomposition of this compound trihydrate typically occurs in three distinct steps:

-

25–150 °C: Loss of the single molecule of lattice water.[2]

-

150–250 °C: Release of the two coordinated water molecules.[2]

-

>350 °C: Combustion of the citrate ligand, ultimately yielding lanthanum oxide (La₂O₃) as the final residue.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Lanthanum has two NMR-active nuclei, ¹³⁸La and ¹³⁹La. Due to its higher natural abundance and sensitivity, ¹³⁹La is the preferred nucleus for NMR studies.[11] However, both are quadrupolar nuclei, which often leads to broad signals, particularly in asymmetric environments or for large complexes.[11] Consequently, high-resolution NMR is primarily used for studying small, symmetric lanthanum complexes in solution.[11][12]

Data Presentation: Spectroscopic and Thermal Data

| Technique | Feature | Wavenumber/Temperature Range | Implication | Ref. |

| FTIR | νₐₛ(COO⁻) | ~1586 cm⁻¹ | Asymmetric carboxylate stretch | [2] |

| FTIR | νₛ(COO⁻) | ~1394 cm⁻¹ | Symmetric carboxylate stretch | [2] |

| TGA | Step 1: Dehydration (Lattice H₂O) | 25–150 °C | Loss of non-coordinated water | [2] |

| TGA | Step 2: Dehydration (Coordinated H₂O) | 150–250 °C | Loss of water from the La³⁺ coordination sphere | [2] |

| TGA | Step 3: Decomposition (Citrate) | >350 °C | Combustion of the organic ligand to form La₂O₃ | [2] |

Table 3: Summary of key spectroscopic and thermal analysis data for this compound.

Experimental Protocols

Hydrothermal Synthesis of Polymeric this compound [La(Hcit)(H₂O)]n[5][7][13]

-

Reactant Preparation: Prepare a suspension of lanthanum oxide (La₂O₃) in deionized water.

-

Reaction Mixture: Add a stoichiometric amount of citric acid to the La₂O₃ suspension. Adjust the pH of the mixture to between 2.2 and 2.5 using a suitable acid or base.

-

Hydrothermal Reaction: Transfer the suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 120 °C for a period of several days (e.g., 3 days).

-

Isolation and Purification: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the resulting crystalline product by filtration.

-

Washing and Drying: Wash the crystals thoroughly with deionized water and then with ethanol (B145695) to facilitate drying. Dry the final product in air.

Mandatory Visualization: Hydrothermal Synthesis Workflow

Caption: Workflow for the hydrothermal synthesis of polymeric this compound.

Powder X-ray Diffraction (PXRD) Analysis[8]

-

Sample Preparation: Finely grind the crystalline this compound sample to a homogenous powder. To minimize preferred orientation, use a back-loading technique to mount the sample in the holder. Sieving the powder may be necessary to ensure a uniform particle size.

-

Data Collection: Collect the diffraction pattern using a diffractometer equipped with a monochromatic X-ray source (e.g., CuKα₁).

-

Instrument Settings: Set the instrument parameters, such as the angular range (e.g., 8-100° 2θ), step size (e.g., 0.02° 2θ), and counting time per step (e.g., 50 s), to ensure high-quality data.

-

Data Analysis: Use appropriate software to perform phase identification (by comparing with databases), lattice parameter refinement, and, if applicable, structure solution and refinement (e.g., Rietveld refinement).

Thermogravimetric Analysis (TGA)[8]

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Experimental Conditions: Heat the sample from room temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing air or nitrogen).

-

Data Analysis: Record the sample weight as a function of temperature. Analyze the resulting TGA curve to identify the temperatures of decomposition events and the corresponding weight losses, which relate to the loss of water and the organic ligand.

Conclusion

The coordination chemistry of this compound is characterized by the formation of robust complexes with diverse structural features. The citrate ligand's multidentate nature allows for the construction of both discrete binuclear units and extended polymeric frameworks in the solid state. In solution, the speciation is intricately linked to pH, progressing from simple hydrated ions at low pH to complex mononuclear and polynuclear species under less acidic conditions. The combined application of synthetic techniques, structural determination methods like X-ray diffraction, and characterization tools such as FTIR and TGA provides a comprehensive understanding of this fascinating system, which is fundamental for the continued development of lanthanum-based materials and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound (EVT-1544580) | 3002-52-6 [evitachem.com]

- 3. Deep Scientific Insights on Lanthanum carbonate's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 4. DailyMed - LANTHANUM CARBONATE tablet, chewable [dailymed.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isolation and characterization of a polymeric this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Complexation of lanthanide ions with citric acid in aqueous solutions - Guseva - Russian Journal of General Chemistry [journal-ta.ru]

- 10. researchgate.net [researchgate.net]

- 11. (La) Lanthanum NMR [chem.ch.huji.ac.il]

- 12. NMR Periodic Table: Lanthanum NMR [imserc.northwestern.edu]

An In-depth Technical Guide to the Chemical Properties and Chelation of Lanthanum Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum citrate (B86180), a coordination complex formed between the rare earth element lanthanum and the organic chelator citric acid, is a compound of significant interest in various scientific and industrial fields. Its unique properties, stemming from the interaction of the trivalent lanthanum ion (La³⁺) with the polyfunctional citrate ligand, make it a valuable precursor in materials science for the synthesis of lanthanum-containing oxides and a subject of study in biochemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties of lanthanum citrate and the nature of its chelation, consolidating available data to serve as a resource for researchers and professionals in related fields.

Chemical Properties of this compound

This compound is a coordination compound whose properties are dictated by the central lanthanum ion and the coordinating citrate ligand.[1] The citrate anion, derived from citric acid, is a versatile ligand capable of coordinating to metal ions through its three carboxylate groups and one hydroxyl group.[2]

General Properties

A summary of the general chemical properties of this compound is presented in Table 1.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₅LaO₇ | [1] |

| Molecular Weight | 328.00 g/mol | [1] |

| CAS Number | 3002-52-6 | [1] |

| Appearance | White powder/crystals | [3] |

| Solubility in Water | > 100 g/L | [1] |

Crystal Structure and Coordination Chemistry

The solid-state structure of this compound has been elucidated for its hydrated form, specifically this compound trihydrate, [La(C₆H₅O₇)(H₂O)₂]·H₂O.[3] X-ray diffraction studies have revealed a polymeric structure.[2]

Table 2: Crystallographic Data for this compound Trihydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n | [3] |

| Unit Cell Parameters | a = 17.097(3) Å, b = 9.765(2) Å, c = 6.3166(8) Å, β = 90.42(1)° | [3] |

In this structure, the La³⁺ ion is nine-fold coordinated, forming a mono-capped square antiprism geometry.[2] The coordination sphere is comprised of oxygen atoms from the citrate ligand and water molecules. The citrate ligand acts as a multidentate chelator, binding to the lanthanum ion in monodentate, bidentate, and bridging fashions.[2] This complex coordination leads to the formation of a stable three-dimensional network.

Chelation of Lanthanum by Citrate

The chelation of the lanthanum ion by citric acid is a crucial aspect of its chemistry, influencing its solubility, stability, and reactivity. Citric acid's ability to form multiple bonds with the metal ion results in the formation of a stable chelate complex.[1]

Stoichiometry and Stability

Chelation Mechanism

The chelation of lanthanum by citrate involves the coordination of the carboxylate and hydroxyl groups of the citrate molecule to the lanthanum ion. The formation of these multiple bonds results in a stable ring-like structure, which is characteristic of a chelate.

Caption: Chelation of a Lanthanum ion by a Citrate molecule.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound. The following sections outline common methods found in the literature.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the hydrothermal method and the precipitation method.

1. Hydrothermal Synthesis

This method involves the reaction of a lanthanum precursor with citric acid in an aqueous solution under elevated temperature and pressure.

-

Materials: Lanthanum(III) chloride (or other soluble lanthanum salt), citric acid, sodium hydroxide (B78521) (or other base), deionized water.

-

Procedure:

-

Prepare a 0.1 M solution of lanthanum chloride in deionized water.

-

Separately, prepare a 0.1 M solution of citric acid in deionized water.

-

Precipitate lanthanum hydroxide by adding a 0.1 M NaOH solution to the lanthanum chloride solution until a pH of approximately 10 is reached.[4]

-

Wash the resulting precipitate with deionized water until the conductivity of the filtrate is constant.[4]

-

Disperse the washed lanthanum hydroxide in the 0.1 M citric acid solution.[4]

-

Sonicate the mixture for a few minutes to ensure homogeneity.[4]

-

Transfer the suspension to a Teflon-lined autoclave and heat at a temperature between 80°C and 140°C for a period ranging from several hours to several days.[1][4]

-

After cooling, the crystalline product is filtered, washed with deionized water and ethanol, and dried.

-

2. Precipitation Method

This method relies on the direct precipitation of this compound from an aqueous solution.

-

Materials: Lanthanum(III) chloride, citric acid, deionized water.

-

Procedure:

-

Prepare aqueous solutions of lanthanum chloride and citric acid.

-

Mix the solutions, typically with a slight excess of citric acid (e.g., a molar ratio of citric acid to lanthanum chloride of 1.2:1).[5]

-

Adjust the pH of the mixture to a range of 4-5.[5]

-

Maintain the temperature of the solution at approximately 50°C while stirring.[5]

-

Allow the precipitate to age in the mother liquor to improve crystallinity.

-

Filter the precipitate, wash with deionized water, and dry.

-

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Characterization Techniques

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and properties.

1. X-ray Diffraction (XRD)

Powder XRD is used to determine the crystal structure and phase purity of the synthesized material.

-

Instrument: A powder X-ray diffractometer.

-

Typical Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å).

-

Scan Range (2θ): Typically from 10° to 80°.

-

Scan Speed: Dependent on the desired resolution and signal-to-noise ratio.

-

2. Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition of this compound.

-

Instrument: A thermogravimetric analyzer.

-

Typical Parameters:

3. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the this compound complex and to confirm the coordination of the citrate ligand to the lanthanum ion.

-

Instrument: An FTIR spectrometer.

-

Sample Preparation: Typically as a KBr pellet.

-

Spectral Range: Usually in the mid-infrared region (4000-400 cm⁻¹).

Conclusion

This technical guide has provided a detailed overview of the chemical properties and chelation of this compound. The information presented, including its general properties, crystal structure, synthesis methods, and characterization techniques, serves as a valuable resource for researchers, scientists, and drug development professionals. While quantitative data on stability constants and precise solubility under various conditions remain areas for further investigation, the compiled information offers a solid foundation for understanding and working with this important lanthanum complex. The provided experimental protocols and visualization of the chelation process and synthesis workflow aim to facilitate further research and application of this compound.

References

An In-depth Technical Guide to the FTIR Analysis of Lanthanum Citrate for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Fourier-Transform Infrared (FTIR) spectroscopy for the structural analysis of lanthanum citrate (B86180), a compound of interest in various scientific and industrial fields, including materials science and biochemistry.[1] The interaction between the lanthanum ion and citric acid results in a stable chelate complex, and FTIR spectroscopy is a powerful tool to probe the coordination chemistry and molecular structure of this metal-organic framework.[1]

Introduction to Lanthanum Citrate and FTIR Spectroscopy

This compound is a coordination complex formed between the rare earth element lanthanum and the organic ligand citric acid.[1] Its structure and properties are of significant interest for applications ranging from the synthesis of advanced materials to potential biomedical uses. The coordination of the citrate ligand to the lanthanum ion can be intricate, involving both the carboxylate and hydroxyl groups of the citric acid molecule.[2]

FTIR spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. The resulting FTIR spectrum is a unique fingerprint of the compound, revealing the presence of specific functional groups and providing insights into the molecular structure and bonding.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and analysis of this compound. The following protocols are based on established methods in the literature.

2.1. Synthesis of this compound Trihydrate

A common method for synthesizing this compound is through the reaction of lanthanum oxide with citric acid in an aqueous solution.[3]

-

Materials and Reagents:

-

Lanthanum(III) oxide (La₂O₃)

-

Citric acid (C₆H₈O₇)

-

Deionized water

-

-

Procedure:

-

Prepare a suspension of lanthanum oxide in deionized water. A typical ratio is 4.100 g of La₂O₃ in 30 mL of water.[3]

-

Add a stoichiometric amount of citric acid to the suspension. For the given amount of La₂O₃, 4.836 g of citric acid is used.[3]

-

Stir the mixture vigorously at an elevated temperature, for instance, 120°C for 4 hours.[3]

-

Age the resulting solution at a lower temperature, such as 60°C, for 24 hours to allow for the formation of a white powder.[3]

-

Thoroughly wash the precipitate with deionized water to remove any unreacted starting materials.

-

Dry the final product in an air-flushed furnace at 100°C.[3]

-

2.2. FTIR Spectroscopic Analysis

The FTIR spectrum of the synthesized this compound powder is typically recorded using the KBr pellet method.

-

Materials and Equipment:

-

Synthesized this compound powder

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

-

-

Procedure:

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the FTIR spectrum in the O-H stretching region.

-

Mix a small amount of the this compound powder (approximately 1 wt%) with KBr in the agate mortar.[3]

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over a suitable wavenumber range, typically 4000–400 cm⁻¹.[3]

-

Data Presentation: FTIR Peak Assignments

The interpretation of the FTIR spectrum of this compound involves assigning the observed absorption bands to specific vibrational modes of the molecule. The coordination of the citrate ligand to the lanthanum ion leads to characteristic shifts in the vibrational frequencies of the carboxylate and hydroxyl groups compared to free citric acid.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3467 | ν(OH) of coordinated water | [3] |

| 3421 | ν(OH) of coordinated water | [3] |

| ~3155 | Broad absorption, likely ν(OH) of lattice water | [3] |

| 1596 | Antisymmetric stretching of the carboxylate group (νₐₛ(COO⁻)) | [4] |

| 1412 | Symmetric stretching of the carboxylate group (νₛ(COO⁻)) | [4] |

| 1080 | Stretching vibrations of the α-hydroxy group (ν(C-OH)) | [4] |

Note: The peak positions can vary slightly depending on the specific crystalline form and hydration state of the this compound.

Structural Elucidation from FTIR Data

The FTIR spectrum provides critical information for elucidating the structure of this compound. The key insights are derived from the vibrational modes of the citrate ligand and water molecules.

-

Coordination of Carboxylate Groups: The positions of the antisymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate groups are indicative of their coordination mode. The separation between these two bands (Δν = νₐₛ - νₛ) can help distinguish between unidentate, bidentate chelating, and bridging coordination.

-

Involvement of the Hydroxyl Group: The shift in the C-OH stretching vibration upon complexation indicates the involvement of the α-hydroxyl group in coordination to the lanthanum ion.[2]

-

Presence and Nature of Water Molecules: The FTIR spectrum clearly distinguishes between water molecules that are directly coordinated to the lanthanum ion and those that are present as lattice water within the crystal structure. Coordinated water molecules typically show distinct O-H stretching bands at higher frequencies, while lattice water gives rise to a broader absorption band at lower frequencies.[3] In the case of [La(C₆H₅O₇)(H₂O)₂]·H₂O, two distinct bands at 3467 and 3421 cm⁻¹ are attributed to the two coordinated water molecules, while a broad absorption around 3155 cm⁻¹ is due to the lattice water.[3]

Mandatory Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and FTIR analysis of this compound.

5.2. Proposed Coordination Environment of Lanthanum in this compound Trihydrate

Based on crystallographic data, the lanthanum ion in [La(C₆H₅O₇)(H₂O)₂]·H₂O is nine-fold coordinated. The following diagram illustrates this coordination environment.

This technical guide provides a foundational understanding of the application of FTIR spectroscopy for the structural elucidation of this compound. By combining detailed experimental protocols with clear data interpretation and visualization, researchers can effectively utilize this technique in their studies of this and related metal-organic compounds.

References

A Technical Guide to the Thermal Gravimetric Analysis of Lanthanum Citrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal gravimetric analysis (TGA) of lanthanum citrate (B86180). Lanthanum citrate, a compound of significant interest in various fields including pharmaceuticals, serves as a precursor for the synthesis of lanthanum-containing materials. Understanding its thermal decomposition behavior is crucial for process optimization and quality control. This document details the experimental protocols for TGA, presents quantitative data on the decomposition process, and visualizes the experimental workflow and decomposition pathway.

Introduction to Thermal Gravimetric Analysis of this compound

Thermal gravimetric analysis is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature. For this compound, TGA reveals a multi-stage decomposition process, typically involving dehydration, decomposition of the citrate ligand, and the eventual formation of lanthanum oxide. The precise nature of this decomposition can be influenced by factors such as the hydration state of the this compound and the atmospheric conditions during the analysis.

Experimental Protocols

The following section outlines a typical experimental protocol for the TGA of this compound, based on methodologies reported in the scientific literature.

2.1. Sample Preparation

This compound samples, often in a hydrated form such as [La(C₆H₅O₇)(H₂O)₂]·H₂O, are used for the analysis. A small, accurately weighed sample, typically between 5 and 15 mg, is placed in an inert crucible, commonly made of platinum or alumina.

2.2. Instrumentation and Parameters

A thermogravimetric analyzer is used for the measurement. The key experimental parameters are as follows:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature, typically in the range of 900 °C to 1200 °C.

-

Heating Rate: A linear heating rate is employed, with a common rate being 10 °C/min.

-

Atmosphere: The analysis is typically conducted under a controlled atmosphere. The most common atmospheres are:

-

Inert Atmosphere: Dry nitrogen gas with a typical flow rate of 20-100 mL/min to prevent oxidative reactions.

-

Oxidative Atmosphere: Dry air with a typical flow rate of 20-100 mL/min to study the effects of oxidation on the decomposition process.

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature), which helps in identifying the temperatures of maximum decomposition rates.

Quantitative Data Presentation

The thermal decomposition of this compound generally proceeds in distinct stages. The following table summarizes the quantitative data derived from TGA studies of this compound hydrates.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species and Intermediate Products | Final Residue |

| Stage 1: Dehydration | Room Temperature - ~200 °C | Variable (depends on hydration state) | Water (H₂O) | Anhydrous this compound |

| Stage 2: Citrate Decomposition | ~200 °C - ~500 °C | Significant | H₂O, CO, CO₂ | Lanthanum Oxycarbonate (La₂O₂CO₃) and/or other intermediates |

| Stage 3: Carbonate Decomposition | ~500 °C - ~800 °C | Gradual | Carbon Dioxide (CO₂) | Lanthanum Oxide (La₂O₃) |

Note: The exact temperatures and mass loss percentages can vary depending on the specific stoichiometry of the this compound hydrate (B1144303) and the experimental conditions.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for the TGA of this compound and its thermal decomposition pathway.

Caption: Experimental workflow for the TGA of this compound.

An In-depth Technical Guide to the X-ray Diffraction Patterns of Lanthanum Citrate

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) characteristics of two known crystalline forms of lanthanum citrate (B86180): a trihydrate, [La(C₆H₅O₇)(H₂O)₂]·H₂O, and a polymeric form, [La(Hcit)(H₂O)]n. This document is intended for researchers, scientists, and professionals in drug development who are working with or developing lanthanum-based compounds.

Crystallographic Data of Lanthanum Citrate Forms

Two primary crystalline structures of this compound have been identified and characterized in the scientific literature. Both forms crystallize in the monoclinic system but differ in their specific structural parameters and molecular arrangement.

This compound Trihydrate: [La(C₆H₅O₇)(H₂O)₂]·H₂O

This form is characterized by a nine-fold coordinated lanthanum ion (La³⁺). The coordination sphere is composed of oxygen atoms from three different citrate molecules and two water molecules. An additional water molecule is present in the crystal lattice but not directly coordinated to the lanthanum ion.[1]

Table 1: Crystallographic Data for this compound Trihydrate [1][2]

| Parameter | Value |

| Chemical Formula | C₆H₁₁LaO₁₀ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 17.097(3) Å |

| b | 9.765(2) Å |

| c | 6.3166(8) Å |

| β | 90.42(1)° |

| Z | 4 |

Polymeric this compound: [La(Hcit)(H₂O)]n

In this polymeric structure, the lanthanum (III) cations are bridged by the citrate anions, forming chains. This results in a very compact three-dimensional structure.[3][4]

Table 2: Crystallographic Data for Polymeric this compound [3][4]

| Parameter | Value |

| Chemical Formula | (C₆H₆LaO₈)n |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 16.765(3) Å |

| b | 8.822(2) Å |

| c | 14.048(3) Å |

| β | 120.64(3)° |

| Z | 8 |

X-ray Powder Diffraction Data

While detailed crystallographic data is available, a comprehensive table of observed X-ray diffraction peaks with corresponding 2θ values and relative intensities for both the trihydrate and polymeric forms of this compound is not explicitly provided in the reviewed scientific literature. The structural characterizations were performed using Rietveld refinement and other structure solution methods from the powder diffraction patterns, but the raw or peak-listed data were not published.[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and XRD analysis of the two forms of this compound, as compiled from the literature.

Synthesis of this compound Trihydrate[1]

-

Preparation of Reactant Suspension: A suspension of 4.100 g of lanthanum oxide (La₂O₃) in 30 mL of water is prepared.

-

Addition of Citric Acid: To this suspension, 4.836 g of citric acid is added.

-

Reaction and Aging: The mixture is stirred at 120 °C for 4 hours. Following the reaction, the mixture is aged at 60 °C for 24 hours, which results in the formation of a white powder.

-

Washing and Drying: The resulting powder is thoroughly washed with water and subsequently dried in an air-flushed furnace at 100 °C.

Synthesis of Polymeric this compound[3][4]

-

Reactant Mixture: Lanthanum oxide (La₂O₃) and citric acid are mixed.

-

pH Adjustment: The pH of the mixture is adjusted to a range of 2.2–2.5.

-

Hydrothermal Synthesis: The reaction is carried out under hydrothermal conditions at 120 °C.

X-ray Diffraction (XRD) Data Collection and Analysis[1]

The following protocol is representative of the methods used for the characterization of this compound trihydrate.

-

Instrumentation: A Siemens D5000 diffractometer equipped with a Ge(111) monochromator is used. The radiation source is monochromatic CuKα1.

-

Slit Configuration:

-

Focal slit: 0.1 mm

-

Divergence slit: 1.0 mm

-

Antiscatter slit: 1.0 mm

-

Detector slit: 0.2 mm

-

-

Data Collection Parameters:

-

Angular range (2θ): 8° to 100°

-

Step size: 0.02° 2θ

-

Counting time per step: 50 seconds

-

-

Sample Preparation: To obtain a high-quality diffraction pattern suitable for structure solution, a back-loading technique is employed, and the sample is sieved through a 325-mesh screen. This is a critical step to avoid preferred orientation of the crystallites.

-

Data Analysis: The diffraction pattern is indexed using software such as Treor97 or Dicvol91. The unit cell parameters are then refined using a program like Pirum. The diffraction peak intensities can be extracted using a Le Bail fit with software such as EXPO, which can also be used for structure solution via Direct Methods.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and XRD characterization of this compound.

Caption: Experimental workflow for this compound synthesis and XRD analysis.

References

The Discovery and Enduring Significance of Lanthanum Citrate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and characterization of lanthanum citrate (B86180) complexes. From the initial isolation of the lanthanum element to the synthesis and analysis of its intricate coordination compounds with citric acid, this document details the scientific journey that has established lanthanum citrate's role in fields ranging from materials science to medicine. It consolidates key quantitative data, outlines detailed experimental protocols for synthesis and characterization, and visualizes complex biological and experimental processes. This guide is intended to be a foundational resource for professionals engaged in research and development involving lanthanide coordination chemistry and its applications.

A Historical Perspective: From "Hidden" Element to Complex Chemistry

The story of this compound begins with the discovery of its constituent metal. In 1839, Swedish chemist Carl Gustaf Mosander, while studying cerium nitrate (B79036), successfully isolated a new rare earth element. He named it "lanthanum" from the Greek word lanthanein, meaning "to lie hidden," a nod to its elusive nature within cerite ore.

Following the discovery of lanthanum, the exploration of its coordination chemistry began. Citric acid, a ubiquitous tricarboxylic acid in nature, was a logical candidate for study as a chelating agent due to its multiple carboxylate and hydroxyl groups capable of forming stable complexes with metal ions. Early studies on lanthanide citrates were often focused on improving separation and purification methods for the rare earth elements. However, the unique properties of these complexes soon established them as a distinct field of study, with applications emerging in catalysis, materials science, and, more recently, pharmacology.

Synthesis of this compound Complexes

The preparation of this compound can be achieved through several methods, primarily precipitation and hydrothermal synthesis. The chosen method influences the crystallinity, morphology, and stoichiometry of the final product.

Precipitation Method

The precipitation method involves the reaction of a soluble lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (La(NO₃)₃), with citric acid in an aqueous solution. The pH of the solution is a critical parameter that must be controlled to facilitate the formation of the desired this compound precipitate.

-

Preparation of Reagents:

-

Prepare a 0.1 M solution of Lanthanum Chloride (LaCl₃) in deionized water.

-

Prepare a 0.1 M solution of Citric Acid (C₆H₈O₇) in deionized water.

-

Prepare a 0.1 M solution of Sodium Hydroxide (B78521) (NaOH) for pH adjustment.

-

-

Reaction:

-

In a beaker, combine the LaCl₃ solution and the citric acid solution. A molar ratio of 1:1.2 (La³⁺:Citric Acid) is often used.

-

Heat the mixture to approximately 50°C while stirring continuously with a magnetic stirrer.

-

-

pH Adjustment and Precipitation:

-

Slowly add the 0.1 M NaOH solution dropwise to the heated mixture until the pH is adjusted to a range of 4.0 - 5.0. A white precipitate of this compound will form.

-

-

Aging and Isolation:

-

Allow the suspension to age for a designated period (e.g., 2-3 hours) at a constant temperature to ensure complete precipitation and improve crystal quality.

-

Separate the precipitate from the solution by filtration using a Buchner funnel.

-

-

Washing and Drying:

-

Wash the collected precipitate several times with deionized water to remove any unreacted salts.

-

Dry the final product, this compound Hydrate (LaC₆H₅O₇·nH₂O), in an oven at a controlled temperature (e.g., 80-100°C).

-

Hydrothermal Synthesis

Hydrothermal synthesis utilizes high temperatures (above 100°C) and pressures to increase the solubility of reactants and promote the crystallization of the product. This method often yields highly crystalline materials. A common route involves the transformation of freshly precipitated lanthanum hydroxide in a citric acid solution.[1]

-

Preparation of Lanthanum Hydroxide:

-

Place 60 mL of a 0.1 M LaCl₃ solution into a beaker.

-

While stirring, add a 0.1 M NaOH solution dropwise until the pH reaches approximately 10, resulting in the precipitation of lanthanum hydroxide (La(OH)₃).

-

Wash the precipitate with redistilled water via filtration until the conductivity of the filtrate is constant.

-

-

Reaction Mixture Preparation:

-

Disperse the washed La(OH)₃ precipitate into a beaker containing 20 mL of a 0.1 M citric acid solution.

-

Sonicate the mixture for 3 minutes to ensure homogeneous dispersion.

-

-

Hydrothermal Reaction:

-

Transfer the suspension into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven at a temperature above 100°C (e.g., 120°C) for a period ranging from 3 to 14 days.[1]

-

-

Product Recovery:

-

After the reaction period, allow the autoclave to cool to room temperature.

-

Collect the resulting crystalline product by filtration.

-

Wash the product thoroughly with deionized water and dry it in an oven.

-

Caption: Workflow for the precipitation synthesis of this compound.

Caption: Workflow for the hydrothermal synthesis of this compound.

Structural and Physicochemical Properties

This compound complexes are coordination compounds where the central lanthanum(III) ion is chelated by the citrate ligand. The citrate ion can coordinate to the metal center through its three carboxylate groups and the α-hydroxyl group, leading to a variety of stable structures.

Crystalline Structure

X-ray diffraction studies have been crucial in elucidating the solid-state structure of this compound. One significant finding is the existence of a polymeric this compound with the formula [La(Hcit)(H₂O)]n, where Hcit³⁻ represents the singly protonated citrate anion.[2] This compound was prepared under hydrothermal conditions.[2] In this structure, the La³⁺ ion is nine-fold coordinated, and the citrate ligands act as bridges, forming a compact three-dimensional network.[2][3]

| Table 1: Crystallographic Data for Polymeric this compound [La(Hcit)(H₂O)]n [2] | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.765(3) |

| b (Å) | 8.822(2) |

| c (Å) | 14.048(3) |

| β (°) | 120.64(3) |

| Z (formula units/cell) | 8 |

Stability in Aqueous Solution

The stability of this compound complexes in aqueous solution is a key parameter for many of its applications. The stability constants (log K) quantify the strength of the metal-ligand interaction. These constants are typically determined using potentiometric titration, where the change in pH of a solution containing the metal ion and ligand is monitored upon titration with a standard base.

| Table 2: Related Stability and Dissociation Constants for Lanthanide-Citrate Systems [4] | | | :--- | :--- | :--- | | Equilibrium | Lanthanide (Ln) | pK (-log K) | | LnCit(s) ↔ Ln³⁺ + Cit³⁻ | Er | 9.41 | | | Ho | 11.52 | | LnCit ↔ Ln³⁺ + Cit³⁻ | Er | 6.48 | | | Ho | 6.23 | | | Lu | 7.52 |

Note: Lower pK values indicate higher stability for the dissociation of the solid (solubility product) and higher stability for the aqueous complex.

Methods of Characterization

A suite of analytical techniques is employed to characterize the structure, composition, and thermal properties of synthesized this compound complexes.

Caption: General workflow for the characterization of this compound.

Potentiometric Titration

This is the primary method for determining the stability constants of metal-ligand complexes in solution. It involves titrating a solution containing the lanthanum ion and citric acid with a standardized solution of a strong base (e.g., NaOH). A glass electrode is used to monitor the pH changes. The titration data allows for the calculation of the formation constants (K) for the various complex species that form at different pH values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups involved in the coordination between lanthanum and the citrate ligand. The positions of the characteristic absorption bands of the carboxylate (-COO⁻) and hydroxyl (-OH) groups of citric acid shift upon complexation with the La³⁺ ion. The difference in the frequencies of the asymmetric and symmetric stretching vibrations of the carboxylate groups provides insight into the coordination mode (e.g., monodentate, bidentate, or bridging).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound hydrates, TGA reveals distinct mass loss steps corresponding to the removal of lattice water and coordinated water molecules. At higher temperatures, the citrate ligand decomposes, ultimately yielding lanthanum oxide (La₂O₃) as the final residue. This analysis is crucial for determining the hydration state and thermal stability of the complex.

X-Ray Diffraction (XRD)

Powder XRD is an essential technique for confirming the crystalline structure and phase purity of the synthesized this compound. The resulting diffraction pattern is a fingerprint of the crystalline material, and by comparing it to known patterns or by solving the structure, one can determine the unit cell parameters, space group, and atomic arrangement as detailed in Table 1.

Biological Activity and Mechanisms of Action

The biological effects of this compound are primarily driven by the properties of the lanthanum(III) ion. La³⁺ is known to interact with biological systems, often by acting as an antagonist or substitute for calcium (Ca²⁺) due to their similar ionic radii but different charges.

Induction of Anoikis in Cancer Cells

Recent research has demonstrated that this compound can induce a specific form of programmed cell death, known as anoikis, in HeLa cancer cells.[5] Anoikis is apoptosis that occurs when anchorage-dependent cells detach from the extracellular matrix. This finding is significant for oncology research, as resistance to anoikis is a hallmark of metastatic cancer cells. The mechanism involves the intrinsic caspase pathway.[5]

Caption: Signaling cascade initiated by this compound leading to anoikis.[5]

Phosphate (B84403) Binder in Hyperphosphatemia

Lanthanum compounds, most notably lanthanum carbonate, are used clinically as phosphate binders to treat hyperphosphatemia in patients with end-stage renal disease.[6][7] The mechanism of action is a direct chemical interaction within the gastrointestinal tract. This compound would function similarly. When taken with meals, the lanthanum salt dissociates in the acidic environment of the stomach, releasing La³⁺ ions. These ions have a high affinity for dietary phosphate, forming highly insoluble lanthanum phosphate (LaPO₄) complexes that are not absorbed and are subsequently excreted. This process reduces the overall absorption of phosphate into the bloodstream.

References

- 1. Estimations of stability constants by potentiometry of some lanthanum and erbium dicarboxylates at constant ionic strength - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. journalssystem.com [journalssystem.com]

- 4. Formation Constants of Lanthanide Metal Ion Chelates with Some Substituted Sulfonic Acids – Material Science Research India [materialsciencejournal.org]

- 5. Processing and analysis of potentiometric data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic and Spectroscopic Studies of the Complexes Formed in Tartaric Acid and Lanthanide(III) Ions Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Biochemical Applications of Lanthanum Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum, a rare earth element, exhibits unique biochemical properties primarily through its trivalent cation (La³⁺). Lanthanum citrate (B86180), as a coordination complex of lanthanum and citric acid, serves as a bioavailable source of lanthanum ions. This technical guide provides an in-depth overview of the core biochemical applications of lanthanum citrate, focusing on its role as a phosphate (B84403) binder, a modulator of calcium signaling pathways, and a tool in studying paracellular permeability. This document synthesizes quantitative data, details experimental protocols, and provides visual representations of key pathways and workflows to support researchers and professionals in drug development and biomedical research. While much of the existing research has been conducted with other lanthanum salts, such as lanthanum carbonate and lanthanum chloride, the underlying mechanisms are attributed to the lanthanum ion, making the findings broadly applicable to this compound.

Introduction

This compound is a coordination compound formed between lanthanum and citric acid.[1] Its biochemical significance stems from the release of the trivalent lanthanum ion (La³⁺), which acts as a potent modulator of several biological processes. The primary applications of lanthanum in a biochemical context are:

-

Phosphate Sequestration: Lanthanum ions form insoluble complexes with phosphate, a principle applied in the management of hyperphosphatemia in chronic kidney disease (CKD).

-

Calcium Signaling Antagonism: Due to its similar ionic radius and higher charge density compared to Ca²⁺, La³⁺ acts as a competitive antagonist at calcium binding sites, including voltage-gated calcium channels and the calcium-sensing receptor (CaSR).[2]

-

Paracellular Permeability Tracer: The electron-dense nature of lanthanum makes it a valuable tool in electron microscopy for visualizing and assessing the permeability of tight junctions.[3]

-

Neurobiological Research: The ability of lanthanum to interfere with calcium-dependent processes has made it a tool for studying neurotoxicity and neurotransmitter release.[4]

This guide will delve into the mechanisms, quantitative data, and experimental methodologies associated with these applications.

Phosphate Binding and Management of Hyperphosphatemia

One of the most well-established clinical applications of lanthanum is as a phosphate binder.[5][6] Lanthanum carbonate is an approved drug for this indication, and this compound is expected to function similarly by releasing La³⁺ in the gastrointestinal tract to bind with dietary phosphate.[7]

Mechanism of Action

In the acidic environment of the stomach and the more neutral pH of the small intestine, this compound dissociates to release La³⁺ ions. These ions have a high affinity for phosphate ions (PO₄³⁻), forming insoluble lanthanum phosphate (LaPO₄) complexes. This prevents the absorption of dietary phosphate into the bloodstream.

Quantitative Data

The following table summarizes the phosphate-binding efficacy of lanthanum carbonate, which serves as a proxy for this compound.

| Parameter | Vehicle | Lanthanum Carbonate | Reference |

| Mean Serum Phosphate (mg/dL) | Increased trend | No significant change | [6] |

| Mean Urinary Phosphate Excretion (mg/16h) | 12.1 ± 5.3 | 1.4 ± 2.0 (at 2000 mg/kg/day) | [6] |

| Phosphate Control (<1.9 mmol/L) | 23% | 59% | [6] |

Experimental Protocol: In Vitro Phosphate Binding Assay

This protocol describes a method to assess the phosphate binding capacity of this compound in simulated gastric and intestinal fluids.

Materials:

-

This compound

-

Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.32% (w/v) pepsin, adjusted to pH 1.2 with HCl.

-

Simulated Intestinal Fluid (SIF): 0.68% (w/v) KH₂PO₄, 0.896% (w/v) pancreatin, adjusted to pH 7.5 with NaOH.

-

Phosphate standard solution

-

Malachite green reagent

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound.

-

Prepare SGF and SIF solutions containing a known concentration of phosphate.

-

Add varying concentrations of the this compound stock solution to the SGF and SIF solutions.

-

Incubate the mixtures at 37°C for a specified time (e.g., 1 hour for SGF, 2 hours for SIF) with constant agitation.

-

Centrifuge the samples to pellet the insoluble lanthanum phosphate.

-

Collect the supernatant and measure the remaining phosphate concentration using the malachite green colorimetric method.

-

Calculate the amount of phosphate bound per milligram of this compound.

Modulation of Calcium Signaling

Lanthanum ions are potent modulators of calcium signaling pathways due to their ability to act as a Ca²⁺ mimetic and antagonist.[2]

Mechanism of Action: Calcium Channel Blockade and CaSR Modulation

La³⁺ can directly block voltage-gated calcium channels, preventing the influx of Ca²⁺ that triggers numerous cellular processes.[8] Additionally, La³⁺ is a potent agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis.[9][10]

Quantitative Data

The following table summarizes key quantitative data on the interaction of lanthanum with calcium signaling components.

| Parameter | Value | Condition | Reference |

| Dissociation Constant (Kd) for Ca²⁺ Channel Blockade | 7.5 x 10⁻⁷ M | Bullfrog atrial cells | [8] |

| EC₅₀ for CaSR Activation by La³⁺ | 77.28 nM | HEK-293 cells | [9] |

| EC₅₀ for CaSR Activation by Ca²⁺ (alone) | 2.30 mM | HEK-293 cells | [9] |

| EC₅₀ for CaSR Activation by Ca²⁺ (+1 nM LaCl₃) | 1.26 mM | HEK-293 cells | [9] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol can be used to assess the cytotoxic effects of this compound, which may be mediated by the disruption of calcium homeostasis.[11]

Materials:

-

Cell line of interest (e.g., neuronal or glial cells)[11]

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Paracellular Permeability Tracer

Lanthanum's high atomic number and electron density make it an excellent tracer for electron microscopy to visualize and assess the permeability of paracellular pathways, particularly tight junctions.[3][12]

Mechanism of Action

When introduced into the extracellular space, lanthanum ions can penetrate leaky tight junctions but are excluded from intact, "tight" junctions. This differential penetration allows for the ultrastructural localization of permeable and impermeable regions of an epithelium or endothelium.

Experimental Protocol: Lanthanum Tracer Assay for Paracellular Permeability

This protocol outlines the general steps for using a lanthanum salt as a tracer to assess tight junction permeability in cell culture.[3]

Materials:

-

Epithelial or endothelial cells grown on permeable supports (e.g., Transwell inserts)

-

Lanthanum salt solution (e.g., lanthanum chloride or nitrate (B79036) in a buffered solution, pH 7.4)

-

Fixative solution (e.g., glutaraldehyde (B144438) in cacodylate buffer)

-

Transmission Electron Microscope (TEM) and associated reagents for sample processing

Procedure:

-

Culture cells on permeable supports until a confluent monolayer with mature tight junctions is formed. This can be verified by measuring transepithelial electrical resistance (TER).

-

Gently wash the cell monolayers.

-

Add the lanthanum-containing solution to the apical (or basolateral) chamber of the permeable support.

-

Incubate for a defined period to allow for potential tracer penetration.

-

Fix the cells with glutaraldehyde.

-

Process the samples for TEM, including post-fixation with osmium tetroxide, dehydration, and embedding in resin.

-

Cut ultrathin sections and examine them with a TEM to visualize the localization of the electron-dense lanthanum precipitate within the tight junctions.

Conclusion

This compound, through the action of its constituent lanthanum ion, has diverse and significant applications in biochemical research and drug development. Its ability to bind phosphate, antagonize calcium signaling, and act as a paracellular tracer provides a versatile tool for studying and manipulating fundamental biological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to explore and utilize the biochemical properties of this compound in their work. Further research is warranted to elucidate any specific roles of the citrate moiety and to expand the therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Lanthanum effect on the dynamics of tight junction opening and closing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lanthanum chloride or citrate is absorbed mainly via M cells in gastrointestinal tracts with lanthanum phosphates as the transformed species [jcps.bjmu.edu.cn]

- 8. Effects of lanthanum on calcium-dependent phenomena in human red cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lanthanum activates calcium-sensing receptor and enhances sensitivity to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Lanthanum permeability of tight junctions along the collecting duct of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmaceutical Uses of Lanthanum Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum, a rare earth element, has garnered significant interest in the pharmaceutical industry, primarily through the established use of lanthanum carbonate as a phosphate (B84403) binder in the management of hyperphosphatemia associated with chronic kidney disease (CKD). This technical guide explores the potential pharmaceutical applications of lanthanum citrate (B86180), a coordination compound of lanthanum and citric acid. While direct clinical data on lanthanum citrate is limited, this document synthesizes existing research on various lanthanum salts to extrapolate potential therapeutic avenues. The primary focus will be on its role as a phosphate binder, its potential in bone metabolism, and its emerging prospects in oncology. This guide provides a comprehensive overview of the mechanisms of action, relevant preclinical and clinical data, detailed experimental protocols, and key signaling pathways, offering a foundational resource for researchers and drug development professionals.

Introduction to Lanthanum in Medicine

Lanthanide compounds have diverse medical applications, ranging from contrast agents in magnetic resonance imaging (MRI) to therapeutic agents for hyperphosphatemia and bone pain palliation.[1] The trivalent lanthanum ion (La³⁺) shares a similar ionic radius with the calcium ion (Ca²⁺) but possesses a higher charge density, enabling it to interact with biological systems, particularly in calcium-dependent processes.[1] Lanthanum carbonate is the most well-known pharmaceutical formulation, approved for the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD).[2][3] this compound, as a coordination complex, offers potential advantages in terms of solubility and bioavailability of the lanthanum ion, making it a subject of interest for various therapeutic applications.[4][5]

Management of Hyperphosphatemia

The primary and most established pharmaceutical use of lanthanum is in the management of hyperphosphatemia, a condition characterized by elevated serum phosphate levels, commonly seen in patients with chronic kidney disease.

Mechanism of Action

In the acidic environment of the upper gastrointestinal tract, lanthanum salts dissociate to release trivalent lanthanum ions (La³⁺).[1][6] These ions exhibit a high binding affinity for dietary phosphate, forming insoluble lanthanum phosphate (LaPO₄) complexes that are not absorbed and are subsequently excreted in the feces.[6][7] This reduction in phosphate absorption leads to a decrease in serum phosphorus concentrations and the calcium-phosphorus product.[6]

Experimental Workflow: In Vitro Phosphate Binding Assay

Caption: Workflow for determining the in vitro phosphate binding capacity of a lanthanum salt.

Efficacy of Lanthanum Salts as Phosphate Binders

Table 1: Comparative In Vitro Phosphate Binding Affinity of Lanthanum Carbonate and Sevelamer (B1230288) Hydrochloride

| Compound | pH | Langmuir Equilibrium Binding Affinity (K₁) (mM⁻¹) |

| Lanthanum Carbonate | 3 - 7 | 6.1 ± 1.0 |

| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 |

| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 |

| Data sourced from in vitro comparative studies.[6] |

Table 2: Clinical Efficacy of Lanthanum Carbonate in Hyperphosphatemia (6-Month Study)

| Parameter | Lanthanum Carbonate Group (n=75) | Sevelamer Carbonate Group (n=75) |

| Baseline Serum Phosphate (mg/dL) | 8.79 ± 0.28 | 8.31 ± 0.09 |

| Serum Phosphate at 6 Months (mg/dL) | 4.02 ± 0.12 | 5.11 ± 0.18 |

| Percentage Reduction in Serum Phosphate | 54% | 38% |

| Data from a comparative clinical study in CKD patients.[8] |

Experimental Protocol: Evaluation of Phosphate Binder Efficacy in a Rat Model of Chronic Renal Failure

This protocol is based on studies evaluating lanthanum carbonate and can be adapted for this compound.[4]

-

Animal Model: Male Sprague-Dawley rats are subjected to 5/6 nephrectomy to induce chronic renal failure.

-

Diet: Animals are fed a diet with controlled phosphate content.

-

Treatment Groups:

-

Vehicle control (placebo)

-

This compound (various doses)

-

Positive control (e.g., lanthanum carbonate)

-

-

Administration: The phosphate binders are mixed with the feed and administered for a predefined period (e.g., 4-6 weeks).

-

Sample Collection: 24-hour urine and blood samples are collected at baseline and at regular intervals during the study.

-

Biochemical Analysis: Serum and urinary phosphate, calcium, and creatinine (B1669602) levels are measured.